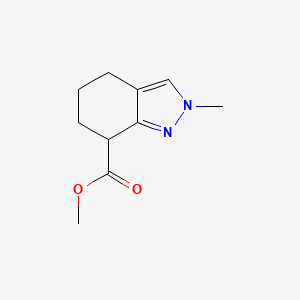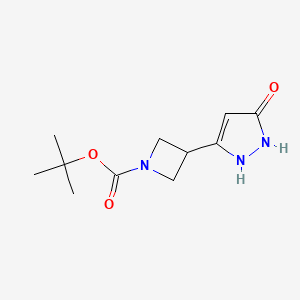
tert-butyl 3-(5-hydroxy-1H-pyrazol-3-yl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate: is an organic compound that features a pyrazole ring and an azetidine ring
Preparation Methods
The synthesis of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 3-azetidinium alkoxide with di-tert-butyl dicarbonate and sodium bicarbonate in dioxane, followed by stirring the mixture with water for 15 hours to obtain 3-hydroxyazetidine-1-carboxylic acid-1,1-dimethylethyl ester. This intermediate is then dissolved in ethanedioyl chloride and dichloromethane, with the addition of DMSO and triethylamine, and stirred at room temperature for 15 hours to yield the final product .
Chemical Reactions Analysis
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the aza ring can be oxidized to a ketone.
Cyclization: Intramolecular cyclization reactions can lead to the formation of new ring structures.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of Janus kinase 3 (JAK3) inhibitors, which are targets for immunosuppression and transplant rejection.
Inflammatory and Autoimmune Disorders: The compound is involved in the preparation of inhibitors for inflammatory and autoimmune disorders.
Cancer Research: It is used in the development of novel compounds with anticancer activity.
Antibacterial Activity: The compound is a precursor for aminoglycoside compounds with antibacterial properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate involves its interaction with various molecular targets. For instance, pyrazole derivatives are known to exhibit biological activities by interacting with multiple targets, suggesting that this compound may modulate the activity of specific enzymes or receptors.
Comparison with Similar Compounds
tert-Butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate can be compared with similar compounds such as:
tert-Butyl 3-oxoazetidine-1-carboxylate: This compound is also used in the synthesis of medicinal agents and shares a similar azetidine ring structure.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: This compound features a pyrazole ring and is used in various chemical reactions.
tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with applications in medicinal chemistry.
The uniqueness of tert-butyl 3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)azetidine-1-carboxylate lies in its combined azetidine and pyrazole ring structures, which provide a versatile scaffold for the development of novel therapeutic agents.
Properties
Molecular Formula |
C11H17N3O3 |
|---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 3-(5-oxo-1,2-dihydropyrazol-3-yl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-5-7(6-14)8-4-9(15)13-12-8/h4,7H,5-6H2,1-3H3,(H2,12,13,15) |
InChI Key |
ZEHKSVBZVFONLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=O)NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


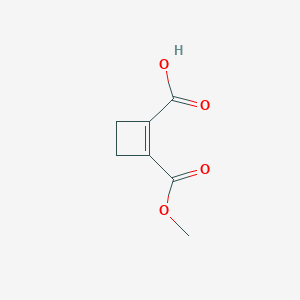
![1-[(Pyridin-2-yl)methyl]-1,4-diazepane trihydrochloride](/img/structure/B13461484.png)
![4-[(2-Chloropyrimidin-4-yl)oxy]aniline dihydrochloride](/img/structure/B13461489.png)
![tert-butyl N-{2-[(fluorosulfonyl)amino]-2-methylpropyl}carbamate](/img/structure/B13461490.png)
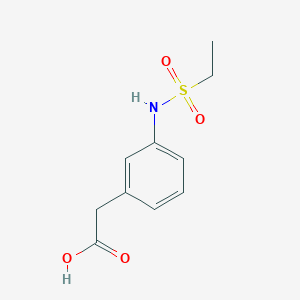
![(2S,4S)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13461503.png)
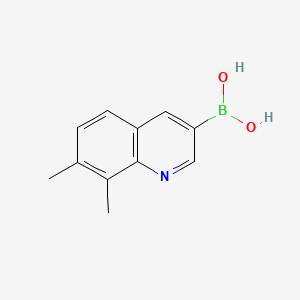
![Tert-butyl 4-chloro-1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13461516.png)
![Methyl 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13461531.png)
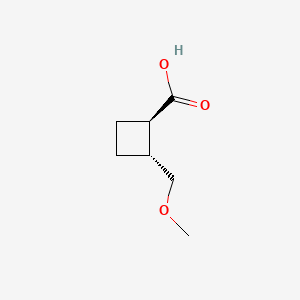
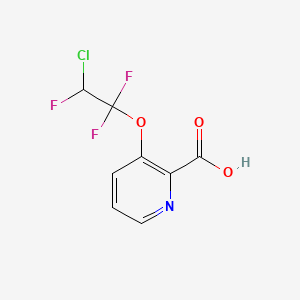
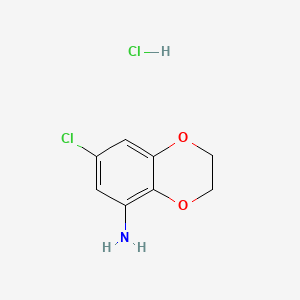
![2-amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-6-ol hydrochloride](/img/structure/B13461557.png)
